Methyl 7-azaspiro[3.5]nonane-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 7-azaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)8-6-10(7-8)2-4-11-5-3-10/h8,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLNKDKSEKTZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801265817 | |
| Record name | Methyl 7-azaspiro[3.5]nonane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741729-99-7 | |
| Record name | Methyl 7-azaspiro[3.5]nonane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=741729-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-azaspiro[3.5]nonane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 7 Azaspiro 3.5 Nonane 2 Carboxylate and Analogues
Retrosynthetic Analysis and Key Disconnections of the Spirocyclic System
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For Methyl 7-azaspiro[3.5]nonane-2-carboxylate, the key structural features are the spirocyclic junction, the piperidine (B6355638) ring (the six-membered nitrogen-containing ring), and the azetidine (B1206935) ring (the four-membered nitrogen-containing ring) which is part of the larger piperidine structure in this nomenclature system. However, based on common scaffolds, the core is typically an azetidine ring spiro-fused to a cyclohexane (B81311) or piperidine ring. For the 7-azaspiro[3.5]nonane system, the core consists of a piperidine ring and a cyclobutane (B1203170) ring sharing a spirocyclic carbon.
The primary disconnections for the 7-azaspiro[3.5]nonane scaffold would involve breaking the bonds that form the two rings.
Disconnection of the Piperidine Ring: A common retrosynthetic step involves a C-N bond disconnection within the piperidine ring. This suggests an intramolecular cyclization of a linear amine precursor containing a suitable electrophilic center, such as an alkyl halide or a tosylate, on the cyclobutane moiety.
Disconnection of the Cyclobutane Ring: Another strategy involves disconnecting the cyclobutane ring. This could be envisioned as the reverse of a [2+2] cycloaddition reaction, breaking the ring down into two two-carbon fragments.
Spirocyclic Center Formation: A key challenge is the construction of the quaternary spiro-carbon. Strategies often involve an intramolecular cyclization where the nucleophile and electrophile are positioned on a precursor molecule in such a way that ring closure necessarily forms the spiro-junction. A patent for a related compound, 7-oxo-2-azaspiro[3.5]nonane, describes a two-step cyclization process, highlighting the importance of sequential ring formation in building the core. google.com
Direct Synthesis Routes to this compound
Direct synthesis focuses on the final steps to arrive at the target molecule, either by creating the ester from the corresponding carboxylic acid or by modifying a pre-existing azaspiro[3.5]nonane scaffold.
Once the corresponding carboxylic acid, 7-azaspiro[3.5]nonane-2-carboxylic acid, is obtained, standard esterification procedures can be employed to yield the methyl ester. A closely related precursor, 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid, serves as an excellent starting point for this transformation. bldpharm.com The tert-butoxycarbonyl (Boc) group is a common protecting group for the nitrogen atom, which can be removed after esterification if desired.
Common esterification methods include:
Fischer-Speier Esterification: Reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).
Reaction with Methylating Agents: Using reagents like methyl iodide in the presence of a base (e.g., potassium carbonate) or diazomethane (B1218177) for a high-yielding, albeit hazardous, conversion.
An alternative to de novo synthesis is the chemical modification of readily available azaspiro[3.5]nonane analogues. This approach leverages existing scaffolds and transforms their functional groups into the desired methyl carboxylate. Several such precursors are known, providing multiple potential pathways.
| Precursor Scaffold | CAS Number | Potential Transformation Route |
| tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 | Oxidation (e.g., Baeyer-Villiger oxidation) of the ketone could potentially lead to an ester, followed by hydrolysis and re-esterification to the methyl ester. sigmaaldrich.com |
| tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 240401-28-9 | The secondary alcohol can be oxidized to a carboxylic acid using strong oxidizing agents (e.g., KMnO₄ or Jones reagent), followed by methyl esterification. chemicalbook.com |
| tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate | 1408075-19-3 | Conversion of the amino group into a nitrile via a Sandmeyer-type reaction, followed by hydrolysis to the carboxylic acid and subsequent esterification, represents a possible, though multi-step, route. americanelements.com |
These interconversions allow for synthetic flexibility, enabling the use of various starting materials to converge on the target compound.
Strategies for Constructing the Azaspiro[3.5]nonane Core
The construction of the bicyclic azaspiro[3.5]nonane core is the most complex aspect of the synthesis. These strategies often involve either sequential or concerted bond-forming events to create the two rings around a central spiro-carbon.
Cyclization reactions are fundamental to forming the ring systems of the azaspiro core.
Intramolecular Cyclization: This is a common and powerful strategy. The process involves a single molecule with two reactive functional groups that react with each other to form a ring. For instance, the cyclization of a delta-hydroxy acid to form a lactone (a cyclic ester) proceeds via the intramolecular attack of the hydroxyl group on the carboxylic acid. youtube.com A similar principle applies to forming the piperidine ring of the azaspiro[3.5]nonane system, where an amine on a cyclobutane-containing chain attacks an electrophilic site on the same molecule. A patented synthesis for 7-oxo-2-azaspiro[3.5]nonane utilizes a two-step method involving a first cyclization followed by a second cyclization using lithium aluminum hydride, achieving a total yield of 56.3-82.6%. google.com
[2+2] Cycloadditions: These reactions are particularly useful for forming four-membered rings like cyclobutanes. A photochemical or metal-catalyzed [2+2] cycloaddition between two olefin-containing fragments could be a viable method for constructing the cyclobutane portion of the scaffold.
Ring-Enlargement Reactions: It is also conceivable to start with a smaller ring system and expand it to form the six-membered piperidine ring. For example, a Beckmann or Schmidt rearrangement on a suitable spirocyclic precursor could achieve this transformation.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. nih.govfrontiersin.org This approach offers significant advantages in terms of step economy and reducing waste. frontiersin.org While a specific MCR for this compound is not prominently documented, the principles of MCRs are applicable to the synthesis of complex heterocyclic structures. nih.gov
Well-known MCRs that could be adapted for building precursors to the azaspiro core include:
Ugi and Passerini Reactions: These isocyanide-based MCRs are powerful tools for rapidly assembling complex acyclic structures bearing multiple functional groups, which could then undergo a subsequent cyclization step to form the spirocyclic system. nih.gov
Hantzsch Dihydropyridine (B1217469) Synthesis: This reaction classically combines an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine ring. nih.gov A modified version could potentially be designed to incorporate a spirocyclic element.
Tandem processes, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, also represent an elegant strategy for constructing such complex scaffolds efficiently.
Stereoselective and Asymmetric Synthetic Approaches for Chiral Induction
The synthesis of specific stereoisomers of this compound is critical for its application in pharmacologically active agents, where stereochemistry dictates biological activity. Stereoselective and asymmetric syntheses are paramount for controlling the three-dimensional arrangement of atoms at the chiral centers of the spirocyclic scaffold.
One effective strategy involves the diastereoselective coupling of heteroaromatic carboxylic acids with imines, mediated by reagents like propylphosphonic anhydride (B1165640) (T3P). nih.gov This metal-free approach proceeds through an N-acyliminium ion intermediate to construct the azaspirocyclic core, often with high diastereoselectivity. nih.gov Such methods are crucial for establishing the relative stereochemistry of substituents on the spirocycle.
For inducing enantioselectivity, asymmetric catalysis is a key tool. Chiral catalysts or auxiliaries can influence the steric and electronic environment during bond formation, guiding the reaction toward a preferred enantiomer. numberanalytics.com In syntheses related to complex nitrogen-containing heterocycles like proline derivatives, chiral diamines derived from amino acids such as (S)-proline have been used as ligands to achieve enantioselective acylations. researchgate.net Similarly, aldol (B89426) condensations catalyzed by L-proline-derived amines have yielded products with high enantiomeric excess. researchgate.net These principles can be adapted to the synthesis of chiral 7-azaspiro[3.5]nonane systems, for instance, by employing a chiral catalyst in the cyclization step or by using a chiral starting material that directs the stereochemical outcome of subsequent transformations.
Application of Protecting Group Strategies for Selective Functionalization
The synthesis of complex molecules like this compound, which contains multiple reactive sites, necessitates the use of protecting groups. wikipedia.org These groups are temporarily attached to a functional group to mask its reactivity, allowing chemical modifications to be performed selectively at other positions in the molecule. organic-chemistry.org
A critical functional group in the 7-azaspiro[3.5]nonane scaffold is the secondary amine of the piperidine ring. This amine is nucleophilic and would react with electrophiles under many conditions. organic-chemistry.org To prevent unwanted side reactions, the amine is commonly protected. A widely used protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. organic-chemistry.org The amine is converted into a carbamate, which is significantly less nucleophilic. organic-chemistry.org This strategy is exemplified in the synthesis of the precursor, 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid. chemicalbook.comappretech.com
Green Chemistry Considerations and Sustainable Synthetic Methodologies
Modern synthetic chemistry places increasing emphasis on sustainability, guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. ijpsjournal.comnih.gov These principles are highly relevant to the synthesis of specialized chemical compounds like this compound.
Solvent Selection and Minimization
A key tenet of green chemistry is the use of safer solvents or the elimination of solvents altogether. nih.govnih.gov Traditional organic syntheses often rely on large quantities of volatile and hazardous organic solvents. ijpsjournal.com For the synthesis of azaspirocycles, greener alternatives such as water or ethanol (B145695) are preferred due to their low toxicity and biodegradability. ijpsjournal.com
Furthermore, innovative techniques can significantly reduce or eliminate the need for conventional solvents. nih.gov
Microwave-Assisted Synthesis: This method uses microwave irradiation to heat reactions rapidly and efficiently, often leading to dramatically shorter reaction times, reduced energy consumption, and cleaner reactions with higher yields. mdpi.com It also minimizes the volume of solvent required. mdpi.com
Solvent-Free Reactions: Techniques like mechanochemistry, where reactions are induced by mechanical grinding, can proceed in the absence of any solvent, thus eliminating solvent waste entirely. nih.gov
Catalyst Development for Enhanced Atom Economy
Catalysis is a cornerstone of green chemistry, as catalysts can enable more efficient reactions, often under milder conditions and with less waste. nih.gov The principle of atom economy encourages synthetic designs that maximize the incorporation of all materials from the starting reagents into the final product. nih.gov
Metal-Catalyzed Reactions: The development of efficient metal catalysts can facilitate the construction of complex N-heterocycles with improved atom economy and reduced hazardous waste. mdpi.com
Biocatalysis: The use of enzymes, such as lipases, as catalysts offers high selectivity under mild conditions (room temperature and neutral pH). ijpsjournal.com This approach reduces energy consumption and can lead to highly pure products, minimizing the need for extensive purification steps. ijpsjournal.com
By integrating these green chemistry approaches, the synthesis of this compound and its analogues can be made more sustainable, safer, and more efficient.
Comparative Analysis of Synthetic Efficiency, Yields, and Scalability
One patented method critiques a prior route for using expensive raw materials and hazardous reagents like nitromethane, which are unsuitable for large-scale operations. google.com In its place, a more efficient synthesis was proposed, which is outlined below. Another patent details a multi-step sequence to a related diazaspiro compound. google.com A comparison highlights the key differences in approach and outcomes.
| Parameter | Synthetic Route 1 (Improved Process) google.com | Synthetic Route 2 (Multi-step Sequence) google.com |
| Key Transformation | Epoxidation followed by a ring-enlargement reaction. google.com | A seven-step sequence involving cyclization and multiple functional group interconversions. google.com |
| Starting Materials | Inexpensive and readily available raw materials. google.com | Involves ethyl malonate and subsequent intermediates. google.com |
| Number of Steps | Fewer reaction steps reported. google.com | Seven distinct synthetic steps. google.com |
| Reported Overall Yield | 70.7%. google.com | Not explicitly stated, but multiple steps typically lower the overall yield. |
| Reagents & Conditions | Uses NaH, THF/DMF; avoids explosive reagents like nitromethane. google.com | Involves LiBH₄, TsCl, Cs₂CO₃, Mg, Boc anhydride, and Pd/C hydrogenation over various steps. google.com |
| Scalability | Explicitly designed and suitable for large-scale preparation. google.com | Described as a method to solve the lack of an industrial synthesis, but the high step count could pose challenges. google.com |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Methyl 7-azaspiro[3.5]nonane-2-carboxylate, a complete assignment of all proton and carbon signals is necessary.
A ¹H NMR spectrum would provide crucial information about the chemical environment of each proton in the molecule. The spectrum would be analyzed for:
Chemical Shifts (δ): The position of each signal indicates the electronic environment of the protons. For instance, the protons on the carbon adjacent to the nitrogen atom (positions 6 and 8) and the proton on the carbon bearing the carboxylate group (position 2) would be expected to appear at a lower field (higher ppm value) due to the deshielding effects of the heteroatoms. The methyl protons of the ester group would likely appear as a sharp singlet around 3.7 ppm.
Integration: The area under each signal would correspond to the number of protons it represents.
Coupling Patterns (Multiplicity): The splitting of signals into doublets, triplets, or more complex multiplets reveals the number of neighboring protons, which is essential for establishing connectivity. For example, the proton at C2 would likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons on the cyclobutane (B1203170) ring.
Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and for illustrative purposes only, as experimental data is not available.)
| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 2.8 - 3.2 | m | - |
| H-1, H-3 | 1.8 - 2.4 | m | - |
| H-4 | 1.8 - 2.2 | m | - |
| H-6, H-8 | 2.5 - 2.9 | m | - |
| H-9 | 1.6 - 2.0 | m | - |
| -OCH₃ | ~3.7 | s | - |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and provides information about their nature (e.g., C=O, C-N, C-O, CH, CH₂, CH₃).
The carbonyl carbon of the ester group would be the most downfield signal, typically appearing in the 170-175 ppm range.
The spiro carbon (C5) would be a unique quaternary signal.
Carbons bonded to the nitrogen (C6 and C8) would appear in the 40-50 ppm range.
The carbon of the methyl ester group would be expected around 52 ppm.
Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and for illustrative purposes only, as experimental data is not available.)
| Position | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~174 |
| C-2 | 40 - 45 |
| C-1, C-3 | 25 - 35 |
| C-4 | 20 - 30 |
| C-5 | 35 - 45 |
| C-6, C-8 | 45 - 55 |
| C-9 | 30 - 40 |
To unambiguously assign all signals and confirm the molecular structure, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds), revealing the H-C-C-H connectivities within the spirocyclic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon. pharmablock.net.cn
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). pharmablock.net.cn It is crucial for identifying quaternary carbons (like the spiro-carbon C5 and the carbonyl carbon) and for piecing together the entire molecular skeleton by linking different spin systems. For example, an HMBC correlation would be expected between the methyl protons and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, which is vital for determining the stereochemistry of the molecule, particularly the relative orientation of substituents on the two rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's substructures through fragmentation analysis.
HRMS would be used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula (C₁₀H₁₇NO₂ in this case), by comparing the measured mass to the calculated mass. The expected exact mass for [M+H]⁺ (the protonated molecule) would be approximately 184.1332.
In an MS/MS experiment, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure. Characteristic fragmentation pathways for this compound would likely include:
Loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Cleavage of the piperidine (B6355638) or cyclobutane ring, leading to characteristic fragment ions. The study of fragmentation patterns in related compounds can aid in predicting and interpreting these pathways. nih.gov
Table 3: Predicted Mass Spectrometry Data (Note: This table is predictive and for illustrative purposes only, as experimental data is not available.)
| Ion Type | Calculated m/z | Predicted Fragmentation |
|---|---|---|
| [M+H]⁺ | 184.1332 | Molecular Ion |
| [M-OCH₃]⁺ | 152.1070 | Loss of methoxy radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound," the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its core structural features: the secondary amine, the methyl ester, and the aliphatic C-H bonds within the spirocyclic framework.
The presence of the methyl ester is typically confirmed by a strong, sharp absorption band due to the carbonyl (C=O) stretching vibration. orgchemboulder.comspectroscopyonline.com For aliphatic esters, this peak is generally observed in the range of 1750-1735 cm⁻¹. orgchemboulder.compressbooks.pub Additionally, the C-O single bond stretching vibrations of the ester group would produce two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com
The secondary amine (N-H) of the piperidine ring would be identified by a moderate stretching vibration in the 3500-3300 cm⁻¹ region. The N-H bending vibration is also expected, typically appearing in the 1650-1580 cm⁻¹ range. The aliphatic C-H bonds of the cyclobutane and piperidine rings would give rise to stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range, and bending vibrations at approximately 1470-1450 cm⁻¹. researchgate.net
A summary of the expected IR absorption bands for "this compound" is provided in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3500-3300 | Medium |
| N-H Bend | 1650-1580 | Medium | |
| Aliphatic C-H | C-H Stretch | 2950-2850 | Strong |
| C-H Bend | 1470-1450 | Medium | |
| Methyl Ester | C=O Stretch | 1750-1735 | Strong |
| C-O Stretch | 1300-1000 | Strong (multiple bands) |
This interactive table summarizes the expected characteristic infrared absorption bands for the key functional groups in this compound.
X-ray Crystallography for Absolute and Relative Stereochemistry and Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of a molecule. For "this compound," a single-crystal X-ray diffraction study would unambiguously establish the connectivity of the atoms and the conformation of the spirocyclic system.
The 7-azaspiro[3.5]nonane core imparts significant conformational rigidity to the molecule. nih.gov X-ray analysis would reveal the preferred conformation of the piperidine ring, which is typically a chair conformation in related systems to minimize steric strain. researchgate.netrsc.org The analysis would also define the orientation of the methyl carboxylate group on the cyclobutane ring, specifying whether it is in an axial or equatorial position relative to the ring.
In cases where the molecule is chiral, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, especially if a chiral derivative is prepared or if anomalous dispersion methods are employed. rsc.org The crystal packing, including any intermolecular interactions such as hydrogen bonding involving the secondary amine, would also be elucidated.
A hypothetical table of crystallographic data that could be obtained for "this compound" is presented below.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.16 |
| b (Å) | 10.48 |
| c (Å) | 14.69 |
| α (°) | 90 |
| β (°) | 97.05 |
| γ (°) | 90 |
| Volume (ų) | 1094 |
| Z | 4 |
This interactive table presents hypothetical crystallographic data for this compound, illustrating the type of information obtained from an X-ray diffraction study.
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
Circular Dichroism (CD) spectroscopy is an essential analytical technique for characterizing chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemical features of a molecule in solution. If "this compound" is synthesized in an enantiomerically enriched or pure form, CD spectroscopy would be a valuable tool for its characterization.
The spirocyclic nature of the compound can lead to a chiral structure, and the chromophores within the molecule, such as the methyl ester group, will interact with polarized light to produce a characteristic CD spectrum. rsc.orgacs.org The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenters. nih.gov
Theoretical calculations of CD spectra can be used in conjunction with experimental data to assign the absolute stereostructure of novel chiral spiro compounds. acs.org By comparing the experimentally measured CD spectrum with theoretically predicted spectra for different enantiomers, the absolute configuration can be confidently determined. nih.gov
The table below outlines the type of data that would be obtained from a CD spectroscopic analysis of a chiral sample of "this compound."
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| 210 | +1.5 x 10⁴ |
| 230 | -0.8 x 10⁴ |
| 250 | +0.2 x 10⁴ |
This interactive table provides a hypothetical example of Circular Dichroism data for a chiral sample of this compound, showing the relationship between wavelength and molar ellipticity.
Chemical Reactivity and Transformations of Methyl 7 Azaspiro 3.5 Nonane 2 Carboxylate
Reactions at the Ester Moiety
The methyl ester group is a versatile handle for chemical modification, allowing for its conversion into other functional groups such as carboxylic acids, different esters, and alcohols.
The hydrolysis of the methyl ester in Methyl 7-azaspiro[3.5]nonane-2-carboxylate to its corresponding carboxylic acid, 7-azaspiro[3.5]nonane-2-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, a process known as saponification.
The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion and yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to furnish the final carboxylic acid product. Due to the steric hindrance imposed by the spirocyclic framework, conditions for the hydrolysis of such hindered esters may require elevated temperatures or the use of co-solvents to ensure complete reaction. tandfonline.comacs.orgarkat-usa.orgcdnsciencepub.com Non-aqueous hydrolysis methods, for instance using sodium hydroxide in a mixture of methanol (B129727) and dichloromethane, have been shown to be effective for sterically hindered esters at room temperature. arkat-usa.orgresearchgate.net
Table 1: General Conditions for Ester Hydrolysis
| Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| NaOH or KOH | Water/Methanol | Room Temp to Reflux | Carboxylate Salt |
| LiOH | Water/THF | Room Temperature | Carboxylate Salt |
This table presents generalized conditions for ester hydrolysis and may require optimization for the specific substrate.
Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group by reacting with a corresponding alcohol. This reaction can be catalyzed by either an acid or a base. organic-chemistry.orggoogle.com
In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by the new alcohol. For base-catalyzed transesterification, the alcohol is deprotonated by a strong base to form a more nucleophilic alkoxide, which then attacks the ester carbonyl. To drive the reaction to completion, it is common to use a large excess of the reactant alcohol or to remove the methanol byproduct as it is formed. libretexts.org This method is particularly useful for synthesizing a library of ester derivatives to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
The ester functionality of this compound can be reduced to a primary alcohol. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation. youtube.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide ion to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.
It is also possible to achieve a partial reduction to the corresponding aldehyde using less reactive hydride reagents like diisobutylaluminum hydride (DIBAL-H), especially at low temperatures. libretexts.orgchemrxiv.org Furthermore, under specific conditions, esters can be converted into amines, although this is a less common transformation and often requires specialized reagents or catalytic systems. chemrxiv.org
Table 2: Common Reducing Agents for Esters
| Reagent | Product | Typical Conditions |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | THF or Et₂O, 0 °C to RT |
| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde | Toluene or CH₂Cl₂, -78 °C |
This table provides an overview of common reducing agents and their typical outcomes with esters.
Transformations Involving the Nitrogen Heteroatom
The secondary amine in the 7-azaspiro[3.5]nonane core is a key site for introducing structural diversity. Its nucleophilic character allows for reactions such as alkylation and acylation. However, to perform selective modifications on other parts of the molecule, this amine often needs to be protected.
After the potential deprotection of a protecting group, the secondary amine of the 7-azaspiro[3.5]nonane ring system can undergo N-alkylation with various alkyl halides or other alkylating agents. acs.org This reaction typically proceeds via an Sₙ2 mechanism and is often carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.
N-acylation can be achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. youtube.comnih.govyoutube.com Acylation with acyl chlorides is often performed under Schotten-Baumann conditions, which involve an aqueous base. youtube.com These reactions lead to the formation of amides and are crucial for building more complex molecular architectures. The reactivity of the amine can be influenced by the steric hindrance of the spirocyclic system. youtube.com
In many synthetic routes, the nitrogen atom of the 7-azaspiro[3.5]nonane moiety is protected to prevent it from undergoing unwanted reactions. The tert-butyloxycarbonyl (Boc) group is a very common protecting group for secondary amines. acsgcipr.orgfishersci.co.uk
The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. fishersci.co.uk Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate are commonly used for Boc deprotection. acsgcipr.orgsemanticscholar.org The choice of deprotection conditions is critical to ensure the stability of other functional groups in the molecule. acsgcipr.org The selective removal of the Boc group allows for subsequent functionalization of the nitrogen atom as described above.
Table 3: Common Conditions for Boc-Group Removal
| Reagent | Solvent | Temperature | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | Volatile and corrosive |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, or Methanol | 0 °C to RT | Forms the hydrochloride salt |
| Formic Acid | - | Room Temperature | Milder acidic conditions |
This table summarizes common methods for the deprotection of Boc-protected amines.
N-Oxidation and Related Reactions
The tertiary amine within the piperidine (B6355638) ring of this compound is susceptible to oxidation. Treatment with common oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or Oxone® can lead to the formation of the corresponding N-oxide. This transformation introduces a new functional group that can influence the molecule's steric and electronic properties and serve as a handle for further chemical modifications.
The resulting N-oxide can undergo several subsequent reactions. For instance, in the presence of acylating agents, it can rearrange via a Polonovski-type reaction. Furthermore, the N-oxide functionality can be reduced back to the parent amine using appropriate reducing agents like triphenylphosphine or catalytic hydrogenation. The susceptibility of the nitrogen atom to oxidation highlights its basic and nucleophilic character.
Table 1: Potential N-Oxidation Reactions and Subsequent Transformations
| Reaction | Reagents | Product |
| N-Oxidation | H₂O₂, m-CPBA, Oxone® | Methyl 7-oxido-7-azaspiro[3.5]nonane-2-carboxylate |
| Polonovski Reaction | Acetic anhydride (B1165640) or other acylating agents | Iminium ion intermediate, leading to further functionalization |
| N-Oxide Reduction | PPh₃, H₂/Pd | This compound |
Reactivity of the Spirocyclic Core and Peripheral Functionalization
The unique spirocyclic core of this compound, featuring a strained cyclobutane (B1203170) ring fused to a more flexible piperidine ring, presents distinct opportunities for chemical manipulation.
Electrophilic and Nucleophilic Substitutions on the Carbon Skeleton
Direct electrophilic substitution on the saturated carbon skeleton of the azaspiro[3.5]nonane ring system is generally challenging due to the lack of electron-rich centers. However, functionalization can be achieved through multi-step sequences. For example, deprotonation at a position alpha to the ester group using a strong base could generate a nucleophilic enolate, which can then react with various electrophiles.
Nucleophilic substitution reactions are more plausible, particularly if a suitable leaving group is introduced onto the carbon skeleton. For instance, hydroxylation of the ring followed by conversion of the hydroxyl group to a tosylate or mesylate would create a reactive site for nucleophilic attack.
Ring Expansion or Contraction Reactions
The presence of the strained cyclobutane ring makes the spirocyclic core susceptible to ring expansion or contraction reactions, often driven by the release of ring strain. For instance, under appropriate conditions, a Demjanov-type rearrangement could potentially lead to the expansion of the cyclobutane ring to a cyclopentane ring or contraction to a cyclopropylmethyl system. A patent for a related compound, 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, describes a synthesis involving a ring-enlargement reaction, suggesting that such transformations are feasible within this molecular framework.
Photochemical methods have also been shown to induce ring contractions in N-aryl azacycles. While the subject molecule is not N-arylated, this suggests that the azaspirocyclic core may be amenable to photochemically-induced rearrangements under specific conditions.
Oxidative and Reductive Transformations of the Ring System
Oxidative transformations of the carbon skeleton can be achieved using strong oxidizing agents. For example, oxidation at the carbon atoms adjacent to the nitrogen could lead to the formation of lactams. Complete oxidation could lead to the cleavage of the rings.
Reductive transformations can also be envisaged. The ester functionality can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). The resulting hydroxymethyl group can then be further functionalized. Catalytic hydrogenation under forcing conditions could potentially lead to the opening of the cyclobutane ring, although this would require significant activation energy.
Table 2: Potential Transformations of the Spirocyclic Core
| Transformation Type | Reaction | Potential Reagents | Potential Product(s) |
| Ring Expansion | Tiffeneau-Demjanov rearrangement | NaNO₂, HCl on an amino-substituted derivative | Spiro[4.5]decane derivatives |
| Ring Contraction | Photochemical rearrangement | UV light, specific sensitizers | Cyclopropyl-piperidine derivatives |
| Oxidation | Lactam formation | RuO₄, KMnO₄ | Azaspiro[3.5]nonan-8-one derivatives |
| Reduction | Ester reduction | LiAlH₄ | (7-Azaspiro[3.5]nonan-2-yl)methanol |
Mechanistic Investigations of Key Transformations and Reaction Pathways
The mechanisms of the aforementioned transformations are expected to follow established principles of organic chemistry. For instance, N-oxidation proceeds via the nucleophilic attack of the nitrogen lone pair on the electrophilic oxygen of the oxidizing agent.
Ring expansion and contraction reactions involving carbocation intermediates, such as the Tiffeneau-Demjanov rearrangement, would proceed through a series of steps involving diazotization, nitrogen extrusion to form a primary carbocation, and a subsequent 1,2-alkyl shift to relieve ring strain and form a more stable carbocation, which is then trapped by a nucleophile.
Mechanistic studies on related spirocyclization reactions have highlighted the importance of strain-release as a driving force. Computational studies could provide valuable insights into the reaction barriers and transition states for the potential transformations of this compound, helping to predict the most likely reaction pathways and product distributions. Understanding these mechanisms is crucial for the rational design of synthetic routes to novel derivatives based on this spirocyclic scaffold.
Stereochemical Aspects of Azaspiro 3.5 Nonane 2 Carboxylates
Chiral Synthesis and Resolution Techniques
The creation of enantiomerically pure azaspiro[3.5]nonane-2-carboxylates is a significant challenge in organic synthesis, given the difficulty in constructing chiral spirocyclic frameworks. rsc.org Methodologies for achieving enantiopure compounds generally fall into two categories: asymmetric synthesis and the resolution of racemic mixtures.
Asymmetric Synthesis: This approach aims to create a specific stereoisomer from the outset.
Catalytic Asymmetric Reactions: The advent of organocatalysis has exponentially increased the number of methods for synthesizing spiro compounds. rsc.orgresearchgate.net For instance, enantioselective transformations can be achieved using chiral catalysts, such as proline derivatives or chiral phosphoric acids, to direct the formation of the desired stereocenter during the ring-forming steps. researchgate.net Rhodium-catalyzed cycloisomerization reactions have also proven effective in creating complex spirocycles with high selectivity. acs.org
Chiral Auxiliaries: Another established method involves the use of a chiral auxiliary, such as a tert-butanesulfinyl imine, which is temporarily attached to the molecule to direct the stereochemical outcome of a reaction. researchgate.net After the key stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.
Resolution Techniques: These techniques involve the separation of a racemic mixture of stereoisomers.
Enzymatic Kinetic Resolution: This is a powerful and often scalable method for obtaining both enantiomers of a compound. chemrxiv.org Lipases are commonly used to selectively acylate one enantiomer in a racemic mixture of alcohols, allowing for the separation of the slower-reacting alcohol enantiomer from its esterified counterpart. This technique has been successfully applied to produce enantioenriched sp3-enriched 2-substituted chroman-4-ols, a strategy that is conceptually applicable to the resolution of azaspirocycle precursors. chemrxiv.org Recent advancements have also led to the development of engineered enzymes, such as carbene transferases, capable of producing diverse azaspiroalkanes with excellent diastereo- and enantioselectivity. nih.govchemrxiv.org
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate enantiomers, particularly for analytical purposes or on a semi-preparative scale to isolate pure diastereoisomers for stereochemical elucidation. beilstein-journals.org
| Strategy | Description | Key Features | Reference(s) |
| Organocatalysis | Utilizes small chiral organic molecules to catalyze enantioselective reactions, such as Michael additions or aldol (B89426) cyclizations, to form the spirocyclic core. | Metal-free, broad substrate scope, high enantioselectivities achievable. | rsc.orgresearchgate.netresearchgate.net |
| Enzymatic Resolution | Employs enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture, allowing for their separation. | Can be highly scalable, provides access to both enantiomers, environmentally benign conditions. | chemrxiv.orgnih.govchemrxiv.org |
| Chiral Auxiliary | A chiral moiety is temporarily incorporated into a substrate to direct the stereochemistry of subsequent transformations. | Reliable and predictable control, well-established methods. | researchgate.net |
| Metal Catalysis | Transition metals (e.g., Rhodium, Palladium) with chiral ligands are used to catalyze asymmetric cyclization or cycloaddition reactions. | High efficiency and selectivity, capable of forming complex structures in a single step. | acs.org |
Diastereoselective and Enantioselective Transformations of the Spirocyclic System
Once the spirocyclic core is formed, further transformations can be performed to introduce additional functionality. Controlling the stereochemistry of these subsequent reactions is crucial.
Diastereoselective Reactions: The inherent conformational rigidity of the 7-azaspiro[3.5]nonane scaffold can be exploited to achieve high diastereoselectivity. The existing stereocenters and the fixed spatial arrangement of the rings can effectively shield one face of the molecule, directing incoming reagents to the opposite, more accessible face. A notable example is the diastereoselective rhodium-catalyzed cyclopropanation used to create spiro-azetidine-cyclopropane systems, where the carbene intermediate preferentially attacks one face of an olefin. beilstein-journals.org
Enantioselective Transformations: In cases where a new chiral center is introduced on a prochiral starting material, enantioselective catalysts are employed. Organocatalytic conjugate additions to nitro-olefins containing azetidine (B1206935) moieties have been used to synthesize spirocyclic pyrrolidine (B122466) derivatives with high enantioselectivity. thieme-connect.de Similarly, rhodium-catalyzed cycloisomerization/Diels-Alder cascades of bisallenes can construct seven-membered azaspiro compounds with an exquisite degree of selectivity, governed by the specific orientation of the reacting partners during the cycloaddition. acs.org
| Transformation Type | Catalyst/Method | Description | Reference(s) |
| Cyclopropanation | Rhodium(II) acetate | A diastereoselective reaction where a carbene is added to a double bond on a pre-existing chiral scaffold to form a cyclopropyl (B3062369) ring. | beilstein-journals.org |
| Cycloisomerization/Diels-Alder | Rhodium(I) complexes | A cascade reaction that first forms a diene from a bisallene, which then undergoes an intramolecular Diels-Alder reaction to form the spirocycle with high selectivity. | acs.org |
| Conjugate Addition | Hayashi–Jørgensen catalyst | An organocatalytic reaction where an aldehyde adds to a nitro-olefin in a highly enantioselective manner, setting the stage for subsequent cyclization. | thieme-connect.de |
Conformational Dynamics and Isomerism
The 7-azaspiro[3.5]nonane framework possesses a unique conformational profile due to the spiro-fusion of a four-membered azetidine ring and a six-membered piperidine (B6355638) ring.
Conformational Rigidity: Compared to more flexible bicyclic analogs, the spirocyclic nature of 7-azaspiro[3.5]nonane derivatives imparts significant conformational restraint. This rigidity is a key feature in drug design, as it "freezes" the molecule in a more defined three-dimensional shape, which can enhance binding affinity and selectivity for a biological target. beilstein-journals.org The piperidine ring typically adopts a chair conformation to minimize steric strain, while the azetidine ring remains puckered. The spiro-junction severely restricts the ring-flipping that is common in simple cyclohexanes or piperidines.
Influence of Stereochemistry on Molecular Conformation and Chemical Reactivity
The specific stereoisomer of an azaspiro[3.5]nonane derivative dictates its preferred conformation, which in turn governs its chemical reactivity.
The orientation of the carboxylate group at the C2 position (axial or equatorial) is determined by the stereochemistry at both C2 and the spiro C5 center. An equatorial substituent is generally more stable and sterically accessible. Therefore, a diastereomer that places the C2-substituent in an equatorial position may react more readily or undergo different reaction pathways compared to a diastereomer where the substituent is forced into a more sterically hindered axial position. This principle is fundamental to diastereoselective reactions, where the pre-existing stereochemistry of the spirocycle directs the approach of reagents to the least hindered face, leading to a single, predictable product stereoisomer. The exquisite selectivity observed in many catalytic syntheses of spirocycles is a direct consequence of the catalyst's ability to differentiate between the transition states leading to different stereoisomers. acs.org This interplay between stereochemistry, conformation, and reactivity is a central theme in the chemistry of these complex molecules.
Theoretical and Computational Studies
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For a compound like Methyl 7-azaspiro[3.5]nonane-2-carboxylate, these methods can provide invaluable insights.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for predicting the electronic structure of molecules. In a hypothetical DFT study of this compound, various properties could be calculated. The choice of functional and basis set would be crucial for obtaining accurate results. For instance, a common approach might involve geometry optimization using the B3LYP functional with a 6-31G* basis set.
Such calculations would yield the molecule's ground-state energy, the spatial distribution of its molecular orbitals (HOMO and LUMO), and its dipole moment. The energies of the HOMO and LUMO are particularly important as they provide an indication of the molecule's electron-donating and electron-accepting capabilities, respectively, which is crucial for predicting its reactivity.
A hypothetical data table for calculated electronic properties might look like this:
| Property | Calculated Value | Units |
| Ground-State Energy | Value | Hartrees |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to explore the conformational landscape and dynamic behavior of this compound.
Conformational Analysis would be the first step, aiming to identify the most stable three-dimensional arrangements of the molecule. This is particularly important for a spirocyclic compound with a flexible piperidine (B6355638) ring. By systematically rotating bonds and calculating the corresponding energies, a potential energy surface can be mapped out, revealing the various low-energy conformers.
Molecular Dynamics (MD) Simulations would then be used to study the time-dependent behavior of the molecule. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can track its movements over time. This can reveal how the molecule flexes and vibrates, and how it interacts with its environment, such as a solvent. For example, an MD simulation could show how the piperidine ring of this compound undergoes chair-to-boat interconversions.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These predicted shifts can then be compared to experimental data to aid in the assignment of peaks in the NMR spectrum.
A hypothetical table of predicted vs. experimental NMR shifts might be structured as follows:
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | Value | Value |
| C2 | Value | Value |
| ... | ... | ... |
| H1 | Value | Value |
| H2 | Value | Value |
| ... | ... | ... |
IR Vibrational Frequencies: Similarly, DFT can be used to calculate the vibrational frequencies of a molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated IR spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations, such as the C=O stretch of the ester group and the N-H bend of the piperidine ring in this compound.
Reaction Pathway Energetics and Transition State Analysis
Computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. For example, one could investigate the energetics of its synthesis or its potential reactions.
For a hypothetical reaction, a reaction coordinate diagram could be constructed, and a table of calculated energies could be presented as follows:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | Value |
| Products | Value |
Applications in Advanced Organic Synthesis and Chemical Biology Non Clinical Focus
A Chiral Keystone: Role as a Building Block and Synthetic Intermediate
Methyl 7-azaspiro[3.5]nonane-2-carboxylate serves as a fundamental chiral building block in the synthesis of intricate molecular structures. Its spirocyclic nature, where two rings share a single carbon atom, imparts a distinct three-dimensional geometry that is highly sought after in the design of novel bioactive compounds. The inherent chirality of this molecule allows for the stereoselective synthesis of complex targets, a critical aspect in the development of molecules with specific biological functions.
One notable application of this compound is as a key intermediate in the synthesis of targeted protein degraders. For instance, it has been utilized in the creation of novel Polo-like kinase 1 (PLK1) degradation-inducing compounds google.com. The synthesis of these complex molecules leverages the rigid azaspiro[3.5]nonane framework to orient functional groups in a precise spatial arrangement, which is crucial for their biological activity.
The versatility of the azaspiro[3.5]nonane scaffold extends to its derivatives, which are employed in the synthesis of a variety of biologically active molecules. For example, derivatives of 7-azaspiro[3.5]nonane have been investigated as GPR119 agonists, highlighting the utility of this scaffold in medicinal chemistry nih.gov. The ability to functionalize the core structure allows for the fine-tuning of pharmacological properties.
The synthesis of various azaspiro[n.2]alkanes, including the azaspiro[3.5]nonane framework, has been achieved with high enantioselectivity through rhodium-catalyzed cyclopropanation reactions. This method provides efficient access to these chiral building blocks, which are valuable for the construction of more complex molecules biosynth.com. The development of such synthetic methodologies is crucial for expanding the accessibility and application of these unique scaffolds.
Scaffolding Diversity: Design and Synthesis of Chemical Libraries
The unique structural features of this compound make it an excellent scaffold for the design and synthesis of diverse chemical libraries, including DNA-encoded libraries (DELs). DELs are vast collections of compounds individually tagged with a unique DNA barcode, enabling the rapid screening of millions of molecules against a biological target. The three-dimensional nature of the azaspiro[3.5]nonane core introduces structural diversity that is often lacking in traditional flat, aromatic-rich compound libraries.
The incorporation of spirocyclic frameworks, such as azaspiro[3.3]heptanes, which are structurally related to the azaspiro[3.5]nonane core, has been shown to improve the pharmacokinetic properties of molecules. The synthesis of such spirocycles on-DNA has been achieved using visible light-mediated energy transfer catalysis, providing access to unexplored libraries of azaspiro compounds for DEL technology nih.gov. This approach allows for the creation of libraries with high sp3 character, which is often associated with improved clinical success rates for drug candidates.
The general utility of azaspirocycles as scaffolds for building diverse chemical libraries is well-recognized. These frameworks serve as starting points for the creation of large collections of related molecules, each with unique substitutions and potential biological activities biosynth.com. The ability to generate such libraries is fundamental to modern drug discovery and chemical biology, allowing for the systematic exploration of chemical space.
Beyond Biology: Exploration in Materials Science and Specialty Chemicals
While the primary applications of this compound are in the life sciences, the unique properties of the azaspiro[3.5]nonane scaffold suggest potential applications in materials science and the development of specialty chemicals. The rigid, three-dimensional structure of spirocyclic compounds can be exploited to create novel polymers with unique physical and mechanical properties. Although specific examples utilizing this compound in advanced polymers or opto-electronic materials are not yet widely reported, the incorporation of such rigid, non-planar structures into polymer backbones could lead to materials with enhanced thermal stability, altered solubility, and interesting optical properties.
The general class of spiro compounds is known to be of interest in materials science. The controlled spatial arrangement of functional groups on a spirocyclic core can be used to design ligands for metal-catalyzed reactions with specific selectivities. The development of new materials often relies on the availability of unique building blocks, and the azaspiro[3.5]nonane framework represents a promising, yet underexplored, candidate in this area.
Guiding Chirality: Use in Catalyst Design and Ligand Development for Asymmetric Synthesis
The chiral nature of this compound makes it an attractive starting material for the design and synthesis of novel ligands for asymmetric catalysis. Asymmetric hydrogenation, for example, is a powerful technique for producing enantiomerically pure compounds, and the effectiveness of this method relies heavily on the design of the chiral ligand that coordinates to the metal catalyst nih.govwikipedia.org.
The rigid conformation of the azaspiro[3.5]nonane skeleton can be used to create a well-defined chiral environment around a metal center. By attaching phosphine or other coordinating groups to the spirocyclic framework, it is possible to develop new ligands that can induce high levels of enantioselectivity in a variety of chemical transformations. While specific ligands derived directly from this compound are still emerging, the principle of using chiral backbones to control stereochemistry is well-established.
The development of new chiral ligands is an active area of research, with a constant need for novel structures that can catalyze challenging transformations with high efficiency and selectivity. The unique stereochemical and conformational properties of the azaspiro[3.5]nonane scaffold make it a promising platform for the next generation of chiral ligands.
Probing Biological Systems: Tools for Chemical Biology Research
In the realm of chemical biology, small molecules that can be used to probe the function of biological systems are invaluable. While clinical applications are outside the scope of this article, the use of this compound and its derivatives as probes for in vitro enzymatic studies and target identification in non-human systems is an area of growing interest.
The azaspiro[3.5]nonane core can serve as a rigid scaffold for the presentation of pharmacophores in a defined three-dimensional orientation. This can be particularly useful for studying the structure-activity relationships of enzyme inhibitors or receptor ligands. For instance, derivatives of the related 7-oxa-2-azaspiro[3.5]nonane have been synthesized and characterized for their potential in drug design, demonstrating the utility of this scaffold in creating molecules that interact with biological targets univ.kiev.ua.
Advanced Analytical Methodologies for Detection and Characterization in Research
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like "Methyl 7-azaspiro[3.5]nonane-2-carboxylate". walshmedicalmedia.comwaters.com It is exceptionally versatile for purity assessment and the separation of complex mixtures, including isomeric forms. walshmedicalmedia.comtsijournals.com
Reversed-phase HPLC (RP-HPLC) is one of the most common modes used for separating moderately polar compounds. walshmedicalmedia.com For "this compound," a C18 or C8 column would likely be employed. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov Due to the basic nature of the secondary amine, peak tailing can be a challenge. americanpharmaceuticalreview.com This is often mitigated by using a high-purity silica (B1680970) column and adding a small amount of a competing base, like triethylamine, to the mobile phase or using a buffer at a pH that suppresses the ionization of the amine.
The separation of potential stereoisomers of "this compound" would necessitate the use of a chiral stationary phase (CSP) or the derivatization of the analyte with a chiral reagent. walshmedicalmedia.com Chiral HPLC is a powerful tool for resolving enantiomers and diastereomers, which is critical in pharmaceutical research where different stereoisomers can exhibit varied biological activity.
Table 1: Illustrative HPLC Conditions for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This table presents a hypothetical set of starting conditions for the HPLC analysis of the target compound, which would require further optimization.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. mdpi.com Due to its relatively high molecular weight and polarity, "this compound" is not sufficiently volatile for direct GC analysis. However, GC can be employed following derivatization to increase the compound's volatility and thermal stability. americanpharmaceuticalreview.commdpi.com
A common derivatization strategy for compounds containing secondary amines is acylation or silylation. For instance, the secondary amine of the azaspiro nonane (B91170) ring could be reacted with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile derivative. These derivatization agents also introduce fluorinated or silyl (B83357) groups, which can enhance detection sensitivity with an electron capture detector (ECD) or provide characteristic mass fragments in GC-MS. capes.gov.br
The choice of a GC column is critical; a mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, would be a suitable starting point for separating the derivatized analyte from impurities. restek.com
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. youtube.com This technique is particularly well-suited for the analysis of charged species and requires minimal sample volume. youtube.comdiva-portal.org
"this compound" can be analyzed by CE due to the presence of the secondary amine group, which can be protonated in an acidic buffer to carry a positive charge. The separation in Capillary Zone Electrophoresis (CZE), the most common mode of CE, is based on the charge-to-size ratio of the analyte. diva-portal.org The use of a buffer with a low pH ensures full protonation of the amine, leading to good migration and sharp peaks. The electroosmotic flow (EOF) within the capillary can be manipulated by altering the buffer pH and composition to optimize the separation. diva-portal.org For enhanced sensitivity, especially for trace analysis, derivatization with a fluorescent tag that reacts with the amine group can be performed prior to CE analysis with laser-induced fluorescence (LIF) detection. nih.gov
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for both qualitative and quantitative analysis. nih.govsaspublishers.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of "this compound". researchgate.net It combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. Following HPLC separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. The mass spectrometer provides the molecular weight of the compound and, through tandem mass spectrometry (MS/MS), can generate fragment ions that are characteristic of the molecule's structure. researchgate.net This information is invaluable for confirming the identity of the main compound and for identifying unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) would be the hyphenated technique of choice if a derivatization approach is used. nih.gov After separation of the derivatized "this compound" on the GC column, the eluting compounds enter the mass spectrometer. Electron ionization (EI) is a common ionization technique in GC-MS, which produces a reproducible fragmentation pattern that can be compared to spectral libraries for identification.
Spectroscopic Techniques for Trace Analysis and Impurity Profiling
Spectroscopic techniques are vital for both structural elucidation and the detection and quantification of trace-level impurities.
For impurity profiling, HPLC with a photodiode array (PDA) detector can provide UV-Vis spectra of the main peak and any impurity peaks, which can help in their preliminary identification. mdpi.com However, for definitive identification and quantification of trace impurities, LC-MS is the gold standard due to its high sensitivity and selectivity. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is the most powerful tool for the structural characterization of "this compound". While not typically used for trace analysis, high-field NMR can be employed for impurity identification if the impurities are present at sufficient concentrations. Quantitative NMR (qNMR) can also be used for purity assessment without the need for a reference standard of the impurity. nih.gov
Infrared (IR) spectroscopy can provide functional group information. For "this compound," characteristic IR absorptions would include C-H stretching from the aliphatic rings, a C=O stretch from the ester, and an N-H stretch from the secondary amine.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals for the methyl ester protons, the methine proton adjacent to the carboxylate, and complex multiplets for the methylene (B1212753) protons of the spirocyclic rings. A broad signal for the N-H proton. |
| ¹³C NMR | A signal for the carbonyl carbon of the ester, the ester methyl carbon, the spiro carbon, and multiple signals in the aliphatic region for the carbons of the two rings. |
| IR (Infrared) | N-H stretching (~3300-3500 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), C=O stretching of the ester (~1735 cm⁻¹), C-O stretching (~1100-1300 cm⁻¹), and N-H bending (~1500-1650 cm⁻¹). |
| Mass Spec (ESI+) | A prominent ion corresponding to the protonated molecule [M+H]⁺. |
This table provides a generalized prediction of the spectroscopic features for the target compound.
Future Research Directions and Unexplored Avenues
The unique three-dimensional architecture of Methyl 7-azaspiro[3.5]nonane-2-carboxylate presents a compelling scaffold for further exploration in chemical and materials science. Its inherent structural rigidity and defined exit vectors offer significant potential for the development of novel molecular entities. The following sections outline key areas for future research that could unlock the full potential of this compound and its derivatives.
Q & A
Q. What are the key considerations in designing a synthesis route for Methyl 7-azaspiro[3.5]nonane-2-carboxylate?
The synthesis involves multi-step reactions, including cyclization of precursors (e.g., 4-methylenepiperidine derivatives) and oxidation using Oxone® in formic acid to form fused benzimidazole rings. Critical parameters include temperature control (~60–80°C), solvent selection (DMF or ethanol), and reaction time optimization to maximize yield (typically 60–75%). Impurity profiles should be monitored via HPLC .
Q. What spectroscopic and crystallographic methods confirm the molecular structure of this compound?
X-ray crystallography provides precise bond lengths, angles, and 3D atomic arrangements, particularly for validating the spirocyclic core. NMR (1H, 13C) confirms proton environments (e.g., methyl ester at δ ~3.7 ppm) and the carbocyclic framework. IR spectroscopy identifies functional groups like ester carbonyls (~1720 cm⁻¹) .
Q. Which chemical reactions are feasible for functionalizing the ester group in this compound?
The methyl ester can undergo hydrolysis to yield carboxylic acids (using NaOH/H₂O), transesterification (with alcohols and acid catalysts), or reduction (LiAlH₄) to primary alcohols. Oxidation with KMnO₄ or H₂O₂ may modify adjacent cyclic structures .
Q. How do solvent and temperature influence reaction outcomes during spirocyclic intermediate formation?
Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while elevated temperatures (~80°C) accelerate cyclization. However, excessive heat can lead to side reactions like decarboxylation, necessitating real-time monitoring via TLC .
Q. What purification techniques are effective for isolating high-purity this compound?
Column chromatography (silica gel, eluting with EtOAc/hexane) and recrystallization (ethanol/water) are standard. Purity is validated by melting point analysis and GC-MS, ensuring >95% purity for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during spirocyclic intermediate synthesis?
Contradictions often arise from competing pathways (e.g., over-oxidation or ring-opening). Design of Experiments (DoE) can optimize variables like catalyst loading (e.g., phase-transfer catalysts) and reaction time. LC-MS and 2D NMR help identify byproducts, guiding iterative refinement .
Q. What computational strategies predict the compound’s interactions with biological targets like CARM1 or sigma receptors?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding modes, highlighting hydrogen bonds between the spirocyclic nitrogen and catalytic residues. Pharmacophore mapping aligns ester groups with hydrophobic pockets in target enzymes .
Q. How does the spirocyclic architecture influence bioavailability and target engagement in vivo?
The rigid 3D structure enhances metabolic stability by reducing off-target interactions. Salt forms (e.g., hydrochloride) improve aqueous solubility (~15 mg/mL in PBS). Pharmacokinetic studies in rodents show a half-life of ~4–6 hours, with brain penetration limited by P-glycoprotein efflux .
Q. What strategies address solubility challenges in cell-based assays for this compound?
Co-solvents (DMSO ≤0.1%) or cyclodextrin inclusion complexes enhance dissolution without cytotoxicity. Surface plasmon resonance (SPR) assays confirm target binding (KD ~50–100 nM for CARM1), while isothermal titration calorimetry (ITC) quantifies enthalpy-driven interactions .
Q. How can structure-activity relationship (SAR) studies optimize inhibitory potency against enzymes like CARM1?
Substituent modifications (e.g., replacing methyl ester with tert-butyl groups) improve steric fit. IC₅₀ values from radiometric methylation assays guide SAR; for example, benzyl derivatives show 10-fold higher potency (IC₅₀ = 0.8 μM vs. 8 μM for parent compound) .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across different cell lines?
Discrepancies may stem from cell-specific expression of efflux transporters (e.g., ABCB1) or metabolic enzymes. Parallel assays in transporter-knockout models (e.g., MDCK-II) and LC-MS quantification of intracellular concentrations clarify true potency .
Q. Why do X-ray structures occasionally deviate from computational predictions?
Crystal packing forces can distort bond angles by 2–5°. Hybrid QM/MM simulations (Gaussian/CHARMM) reconcile differences by accounting for environmental effects. Validation via neutron diffraction resolves ambiguous proton positions .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
